Piperidine, 1-ethyl-2,6-dimethyl
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Overview
Description
Piperidine, 1-ethyl-2,6-dimethyl is an organic compound with the molecular formula C9H19N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of ethyl and two methyl groups attached to the piperidine ring, making it a substituted piperidine. Piperidine derivatives are significant in various fields, including pharmaceuticals, due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,6-dimethyl typically involves the alkylation of piperidine. One common method is the reductive amination of 2,6-dimethylpiperidine with ethylamine. This reaction is usually catalyzed by hydrogenation over a palladium or rhodium catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often employs multi-component reactions. For instance, the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol can yield substituted piperidines . These methods are favored for their efficiency, high yields, and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-ethyl-2,6-dimethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Piperidine, 1-ethyl-2,6-dimethyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of rubber, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Piperidine, 1-ethyl-2,6-dimethyl involves its interaction with molecular targets such as enzymes and receptors. For instance, piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: Piperidine, 1-ethyl-2,6-dimethyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-ethyl-2,6-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-10-8(2)6-5-7-9(10)3/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDCTBEKMKBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCCC1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423875 |
Source
|
Record name | Piperidine, 1-ethyl-2,6-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38596-99-5 |
Source
|
Record name | Piperidine, 1-ethyl-2,6-dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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